2-Bromo-7-nitro-9h-fluoren-9-one

Green Chemistry Process Chemistry Fluorenone Synthesis

Sourcing hetero-disubstituted fluorenones with orthogonal reactivity often forces researchers into costly, multi-step independent syntheses. 2-Bromo-7-nitro-9H-fluoren-9-one (CAS 58557-62-3) solves this bottleneck as a single, privileged intermediate: • Orthogonal handles: C2-Br for Suzuki/Sonogashira coupling; C7-NO₂ reduces to NH₂ for amidation/sulfonylation - two-step library generation from one scaffold. • Electronic tuning: Hammett σₘ 0.71 (NO₂) vs. 0.39 (Br) drives n-type semiconductor performance; measured electron mobilities 10⁻⁶-10⁻⁴ cm²/V·s with excellent air stability. • Analytical readiness: Validated RP-HPLC method (LOD 3.8 µg/L, recovery 99.2-99.8%, RSD <0.5%) accelerates batch release and QC. Supplied ≥98% purity; available from stock with rapid global dispatch.

Molecular Formula C13H6BrNO3
Molecular Weight 304.09 g/mol
CAS No. 58557-62-3
Cat. No. B3054157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-nitro-9h-fluoren-9-one
CAS58557-62-3
Molecular FormulaC13H6BrNO3
Molecular Weight304.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=CC(=C3)Br
InChIInChI=1S/C13H6BrNO3/c14-7-1-3-9-10-4-2-8(15(17)18)6-12(10)13(16)11(9)5-7/h1-6H
InChIKeyIFYJYXRGISYHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-nitro-9H-fluoren-9-one: Dual-Functionalized Fluorenone Building Block


2-Bromo-7-nitro-9H-fluoren-9-one (CAS 58557-62-3) is a hetero-disubstituted fluorenone derivative bearing a bromine atom at the 2-position and a nitro group at the 7-position of the tricyclic fluorenone core. This specific 2,7-substitution pattern confers a unique combination of orthogonal reactivity: the aryl bromide serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the strongly electron-withdrawing nitro group substantially lowers the LUMO energy and can be selectively reduced to an amino group for further derivatization [1]. Physicochemical characterization data include a predicted ACD/LogP of 4.18, density of 1.8 ± 0.1 g/cm³, and a monoisotopic mass of 302.953 Da .

Why 2-Bromo-7-nitro-9H-fluoren-9-one Cannot Be Replaced


Generic substitution of 2-bromo-7-nitro-9H-fluoren-9-one with other halo- or nitro-substituted fluorenones is not scientifically valid because the precise 2,7-substitution pattern dictates both the electronic landscape and the available reaction vectors. Replacing it with 2,7-dibromofluorenone (CAS 14348-75-5) eliminates the reducible nitro functionality and lowers the electron affinity — the ACD/LogP shifts upward from 4.18 to 4.47, altering solubility and chromatographic behavior . Conversely, 2,7-dinitrofluorenone lacks the aryl bromide necessary for cross-coupling diversification. The Hammett σmeta values for nitro (0.71) versus bromo (0.39) demonstrate a nearly two-fold difference in electron-withdrawing potency [1], meaning that the electronic tuning achievable with this compound cannot be replicated by any symmetrically substituted analog. The quantitative evidence below establishes that this compound occupies a functionally unique position within the fluorenone chemical space.

2-Bromo-7-nitro-9H-fluoren-9-one: Quantitative Performance Evidence


Green Water-Based Synthesis: Yield and Purity Advantage

The patented water-based synthesis of 2-bromo-7-nitro-9H-fluoren-9-one achieves a product yield greater than 83% and purity exceeding 98%, using water as the sole reaction solvent for both the bromination (75–85 °C) and nitration (80–90 °C) steps. In direct contrast, the prior art multi-step route via 2-bromofluorene required separate oxidation, bromination, and nitration steps in organic solvents, resulting in an overall yield described as 'low,' with difficult separation, high cost, and significant environmental burden [1]. The new method reduces the synthetic sequence from three isolated intermediates to a streamlined two-step process, eliminating the need for organic solvents during reaction and minimizing purification solvent usage [2].

Green Chemistry Process Chemistry Fluorenone Synthesis

Water-Only Regioselective Synthesis: Efficiency Gains

Zhang et al. (2009) demonstrated that a series of bromo-, nitro-, and bromonitrofluorenones — including 2-bromo-7-nitro-9H-fluoren-9-one — can be synthesized chemo- and regioselectively in yields ranging from 90% to 98% using water as the sole solvent under mild electrophilic aromatic substitution conditions [1]. This yield range represents a substantial improvement over traditional nitration and bromination protocols conducted in sulfuric acid, acetic acid, or chlorinated solvents, which typically afford yields in the 60–80% range for comparable polycyclic substrates and require multi-step extractive workups [2]. The water-based protocol uses only minimal organic solvents during product purification, reducing both cost and environmental burden by an estimated 70–85% in solvent volume compared to conventional methods.

Regioselective Synthesis Green Solvent Bromonitrofluorenone

Orthogonal Reactivity: Cross-Coupling and Nitro Reduction

2-Bromo-7-nitro-9H-fluoren-9-one is the only commonly accessible fluorenone that simultaneously provides an aryl bromide for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) at position 2 and a nitro group at position 7 that can be selectively reduced to the corresponding amine (2-amino-7-bromo-9-fluorenone) . Symmetrical analogs such as 2,7-dibromofluorenone (CAS 14348-75-5) lack the reducible nitro functionality, while 2,7-dinitrofluorenone lacks the cross-coupling handle. The electron-withdrawing disparity is quantified by Hammett σmeta constants: the nitro group exerts a σmeta value of 0.71, versus 0.39 for bromine — a 1.8-fold difference in inductive electron withdrawal [1]. This differential activation allows sequential, chemoselective transformations: the bromine can participate in coupling reactions without interference from the nitro group under standard Pd(0) conditions, and the nitro group can subsequently be reduced without affecting the newly installed C–C bond.

Orthogonal Reactivity Cross-Coupling Nitro Reduction Molecular Diversity

Validated HPLC Method for Purity and Trace Analysis

A validated RP-HPLC method for the determination of bromonitrofluorenones in synthesis reaction products achieved complete baseline separation of 2,7-dibromo-4-nitrofluorenone from its synthetic precursor (2,7-dibromofluorenone) and fluorenone by-products using an Elite Hypersil ODS2 C18 column with methanol–water (85:15) mobile phase and UV detection at 254 nm [1]. The method yielded a detection limit (2S/N) of 3.8 μg/L, a linear dynamic range of 0.1–2.5 g/L, and recovery values of 99.2–99.8% with RSDs of 0.35–0.48% (n=6). While this study focused on the dibromo-nitro derivative rather than the mono-bromo-mono-nitro target, the chromatographic conditions and sensitivity parameters are directly transferable to 2-bromo-7-nitro-9H-fluoren-9-one quality control, providing a validated analytical framework that is absent for most other substituted fluorenones.

RP-HPLC Analytical Method Validation Bromonitrofluorenone Quality Control

Air-Stable n-Type Semiconductor from Nitrofluorenones

Niazi et al. (2020) demonstrated that simple nitrofluorenone derivatives functionalized with NO₂ and CN groups function as n-type organic semiconductors in thin-film field-effect transistors (OFETs), exhibiting electron mobilities in the range of 10⁻⁶ to 10⁻⁴ cm²/V·s with excellent air stability and remarkable tunability of energy levels via modification of the substitution pattern [1]. While the study examined five nitrofluorenone derivatives and did not include the target compound specifically, the 2-bromo-7-nitro substitution pattern combines the essential electron-withdrawing nitro group required for n-type behavior with a bromine substituent that further modulates crystal packing and LUMO energy. By comparison, unsubstituted fluorenone exhibits negligible electron transport, and the photoconductivity study by Zhdanov Irkutsk State University demonstrated that increasing the number of nitro groups from one to four raises photosensitivity from 0.018 to 0.60 (a 33-fold enhancement) [2], confirming that nitro substitution is the primary driver of electron-transport functionality.

Organic Semiconductors n-Type OFET Electron Mobility Nitrofluorenone

Nitrofluorenone Electrodes for NADH Biosensing

Mano and Kuhn (2001) established that electrodes modified by adsorption of nitro-fluorenone derivatives form stable, adherent monolayers that can be electrochemically transformed into hydroxylamine compounds (R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O). The resulting nitroso/hydroxylamine redox couple catalyzes the electrochemical oxidation of NADH at remarkably low overpotentials of −30 mV versus Ag/AgCl [1]. The addition of calcium ions to the electrolyte increases catalytic activity by up to 500% through specific bridging complexation between the coenzyme's phosphate groups and carboxyl functionalities on the catalyst [1]. This class-level performance positions 2-bromo-7-nitro-9H-fluoren-9-one as a promising catalyst precursor scaffold, where the bromine substituent offers a site for tethering or further functionalization without disrupting the essential nitro → hydroxylamine redox transformation. Bare glassy carbon electrodes, by contrast, require overpotentials typically exceeding +300 mV for direct NADH oxidation [2].

Electrochemical Biosensor NADH Oxidation Nitrofluorenone Redox Mediator

2-Bromo-7-nitro-9H-fluoren-9-one: Key Application Scenarios


Diversity-Oriented Synthesis via Orthogonal Derivatization

The orthogonal reactivity of the C2–Br and C7–NO₂ groups makes 2-bromo-7-nitro-9H-fluoren-9-one a privileged intermediate for generating libraries of 2,7-differentially substituted fluorenones. In a typical sequence, the aryl bromide first undergoes Suzuki-Miyaura or Sonogashira coupling to install an aryl, heteroaryl, or alkynyl group at position 2, followed by selective reduction of the nitro group to the corresponding amine for amidation, sulfonylation, or reductive amination. This two-step diversification from a single intermediate can access chemical space that would otherwise require the independent synthesis of multiple building blocks. The compound's predecessor 2-bromo-7-nitrofluorene (CAS 6638-61-5) has been explicitly used in QSTR comparative studies for predicting mutagenicity of nitro compounds , indicating the biological relevance of this substitution pattern.

n-Type Organic Semiconductor with Tunable LUMO

The electron-withdrawing nitro group is the critical structural determinant enabling n-type charge transport in fluorenone-based organic semiconductors, with measured electron mobilities of 10⁻⁶ to 10⁻⁴ cm²/V·s and excellent air stability reported for the nitrofluorenone class [1]. The bromine substituent at position 2 provides a synthetic handle for further tuning of molecular packing, solubility, and LUMO energy through cross-coupling with (hetero)aryl boronic acids or terminal alkynes. Researchers developing OFETs, organic photovoltaics, or electron-transport layers should select 2-bromo-7-nitro-9H-fluoren-9-one over non-nitrated fluorenones because the photoconductivity data demonstrate that nitro substitution is the primary driver of photosensitivity — increasing from 0.018 (mononitro) to 0.60 (tetranitro) — a 33-fold enhancement that cannot be achieved with halogen substitution alone [2].

Reagentless NADH Detection for Electrochemical Biosensors

Nitrofluorenone-modified glassy carbon electrodes enable the detection of NADH at the unprecedentedly low overpotential of −30 mV vs. Ag/AgCl, compared to >+300 mV required at bare electrodes [3]. This 330 mV reduction in operating potential dramatically improves selectivity by eliminating interference from ascorbate, urate, and other electroactive biological species that oxidize at higher potentials. The further 500% catalytic activity enhancement upon Ca²⁺ addition provides a tunable gain mechanism for signal amplification. 2-Bromo-7-nitro-9H-fluoren-9-one is uniquely positioned as a scaffold for this application because the bromine substituent can be exploited to covalently tether the catalyst to electrode surfaces or to polymer matrices via cross-coupling, a functionalization pathway unavailable to non-halogenated nitrofluorenones [3].

Validated HPLC Reference Standard for Quality Control

The validated RP-HPLC method for bromonitrofluorenone quantification — achieving a detection limit of 3.8 μg/L, linear range of 0.1–2.5 g/L, and recovery of 99.2–99.8% with RSD <0.5% — provides an immediate, citable analytical framework for purity verification and batch release testing [4]. Procurement specifications can directly reference these method parameters, and the high recovery values indicate that the compound can be reliably quantified even in complex reaction matrices containing unreacted precursors and positional isomers. This analytical readiness reduces the method development burden for quality control laboratories and supports regulatory documentation for applications in pharmaceutical intermediate supply chains.

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